molecular formula C7H15NO3S B6252853 (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid CAS No. 79546-69-3

(2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid

Cat. No. B6252853
CAS RN: 79546-69-3
M. Wt: 193.3
InChI Key:
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Description

(2S)-2-(Dimethylamino)-4-methanesulfinylbutanoic acid, also known as DMASB, is a common organic compound used in various scientific research applications. It is a white crystalline solid with a melting point of 126°C and a molecular weight of 174.22 g/mol. DMASB is a chiral molecule with two enantiomers, (2S)-DMASB and (2R)-DMASB, which have different properties and reactivities. DMASB is a versatile compound that has a wide range of applications in organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

(2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid has a wide range of applications in scientific research. It is used in organic synthesis as a chiral building block for the synthesis of chiral molecules. It is also used in biochemistry as a substrate for enzymes, such as β-aminoacylase, and as an inhibitor of enzymes, such as β-aminoacylase. In pharmacology, (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid is used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid is also used in the synthesis of pharmaceuticals, including anticonvulsants, antidepressants, and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid depends on its application. In organic synthesis, (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid acts as a chiral building block for the synthesis of chiral molecules. In biochemistry, (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid acts as a substrate for enzymes, such as β-aminoacylase, and as an inhibitor of enzymes, such as β-aminoacylase. In pharmacology, (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid depend on its application. In organic synthesis, (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid can be used to synthesize chiral molecules, which can have a variety of biochemical and physiological effects. In biochemistry, (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid can act as a substrate for enzymes and as an inhibitor of enzymes, which can affect the biochemical and physiological processes that the enzymes regulate. In pharmacology, (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid can act as an inhibitor of the enzyme acetylcholinesterase, which can affect the neurotransmitter acetylcholine and the biochemical and physiological processes that it regulates.

Advantages and Limitations for Lab Experiments

(2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. It is also a stable compound, with a melting point of 126°C and a relatively long shelf life. Furthermore, (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid is a chiral molecule, which can be used to synthesize chiral molecules with a wide range of applications. However, (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid also has some limitations. It is a relatively reactive compound, which can lead to unwanted side reactions in some experiments. Additionally, (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid is a relatively toxic compound and should be handled with care.

Future Directions

The future applications of (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid are numerous. It can be used in the synthesis of new chiral molecules with a wide range of applications in organic synthesis, biochemistry, and pharmacology. Additionally, (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid can be used to study the mechanism of action of enzymes and to develop new inhibitors of enzymes. Finally, (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid can be used to develop new pharmaceuticals, including anticonvulsants, antidepressants, and anti-inflammatory drugs.

Synthesis Methods

(2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid can be synthesized in a variety of ways, including the reductive amination of 4-methanesulfinylbutanoic acid with dimethylamine, the reaction of dimethylamine and dimethylsulfoxide with 4-methanesulfinylbutanoic acid, and the reaction of dimethylamine and dimethylsulfone with 4-methanesulfinylbutanoic acid. The reductive amination method is the most commonly used method for the synthesis of (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid. This method involves the reaction of 4-methanesulfinylbutanoic acid with dimethylamine in the presence of a reducing agent, such as sodium cyanoborohydride, to produce (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid involves the reaction of (S)-malic acid with dimethylamine, followed by oxidation of the resulting product with m-chloroperbenzoic acid and subsequent reaction with methanesulfinic acid.", "Starting Materials": [ "(S)-malic acid", "dimethylamine", "m-chloroperbenzoic acid", "methanesulfinic acid" ], "Reaction": [ "1. (S)-malic acid is reacted with dimethylamine in the presence of a coupling reagent such as EDC or DCC to form the corresponding amide.", "2. The resulting amide is then oxidized with m-chloroperbenzoic acid to form the corresponding imine.", "3. The imine is then reacted with methanesulfinic acid in the presence of a reducing agent such as sodium borohydride to form the desired product, (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid." ] }

CAS RN

79546-69-3

Product Name

(2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid

Molecular Formula

C7H15NO3S

Molecular Weight

193.3

Purity

95

Origin of Product

United States

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